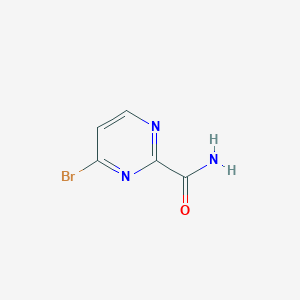
4-Bromopyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrimidine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidine-2-carboxamide typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of uracil with phosphorus oxybromide to form 2,4-dibromopyrimidine, which is then treated with ammonia to yield 2-amino-4-bromopyrimidine . This intermediate can be further converted to this compound through various chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromopyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopyrimidine-2-carboxamide involves its interaction with various molecular targets. The carboxamide moiety in the compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Amino-4-bromopyrimidine: Similar in structure but with an amino group instead of a carboxamide group.
4-Bromopyridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
2,4-Dibromopyrimidine: Contains two bromine atoms and is an intermediate in the synthesis of 4-Bromopyrimidine-2-carboxamide.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1209458-86-5 |
|---|---|
Molecular Formula |
C5H4BrN3O |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
4-bromopyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10) |
InChI Key |
OYIFSMQOVRPXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


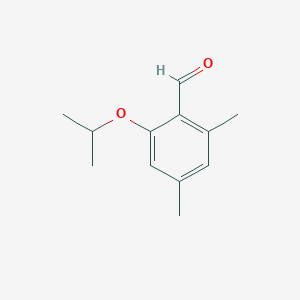

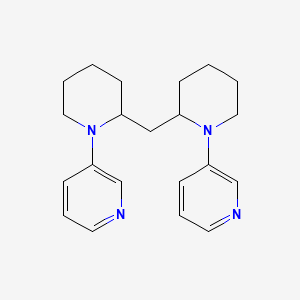
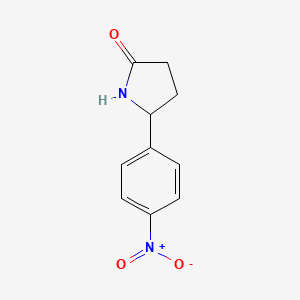
![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione](/img/structure/B13019882.png)
![2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile](/img/structure/B13019891.png)
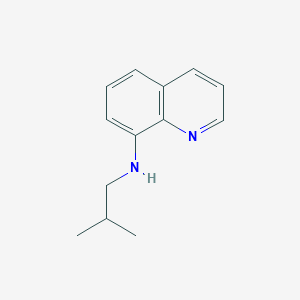
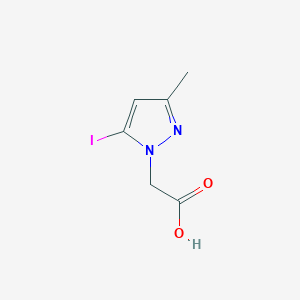
![(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13019917.png)
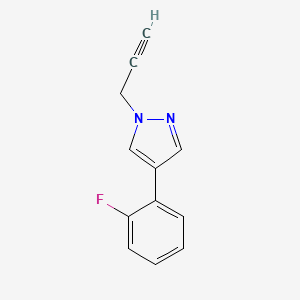
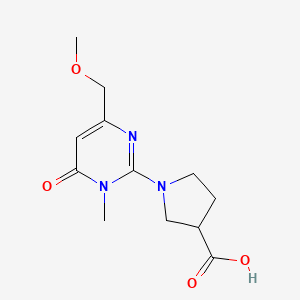
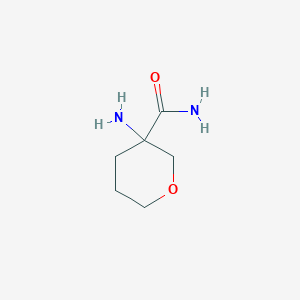

![4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13019968.png)
